N-(4-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(4-Methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a furochromen core (a fused furanocoumarin system) substituted with three methyl groups at positions 2, 3, and 5, and a 4-methoxybenzyl acetamide side chain at position 4. Psoralen derivatives are widely studied for their biological activities, including phototherapeutic, antifungal, and receptor-modulating properties .
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H23NO5/c1-13-15(3)29-21-11-22-19(9-18(13)21)14(2)20(24(27)30-22)10-23(26)25-12-16-5-7-17(28-4)8-6-16/h5-9,11H,10,12H2,1-4H3,(H,25,26) |
InChI Key |
FOGILDTYEBHXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Biological Activity
N-(4-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide (CAS No. 853900-53-5) is a synthetic compound with a complex structure that belongs to the class of furochromenes. Its unique molecular architecture positions it as a candidate for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H23NO5, with a molecular weight of 405.44 g/mol. The compound features a furochromene core, which is known for its diverse biological activities.
Structural Formula
Antioxidant Activity
Research indicates that compounds within the furochromene class exhibit significant antioxidant properties. A study evaluating similar derivatives showed that they effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity is attributed to the presence of hydroxyl groups in the structure which can donate electrons to free radicals.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key mediators in inflammatory pathways. For instance, compounds structurally related to this derivative have shown moderate inhibition against COX-2 and LOX enzymes with IC50 values ranging from 10 to 20 µM .
Anticancer Activity
The anticancer properties of this compound have been explored through various assays. A notable study indicated that derivatives similar to this compound exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .
Enzyme Inhibition Studies
The compound's effectiveness as an enzyme inhibitor has been assessed through kinetic studies. For example:
| Enzyme Target | IC50 Value (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
| COX-2 | Moderate |
| LOX-15 | Moderate |
These results highlight the potential of this compound as a multi-targeted therapeutic agent .
Case Studies
- Study on Cholinesterase Inhibition : A series of furochromene derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found that certain modifications in the structure significantly enhanced inhibitory activity against these enzymes, suggesting that this compound could be optimized for better efficacy .
- Evaluation Against Cancer Cell Lines : Another research project focused on the cytotoxic effects of various furochromene derivatives on cancer cell lines. The findings revealed that compounds with similar structural features to this compound exhibited significant antiproliferative effects against MCF-7 cells with IC50 values below 20 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide with structurally or functionally related compounds from the evidence. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Structural and Functional Insights
Substituent Effects on Activity: Methoxy vs. Methyl Groups: The 4-methoxybenzyl group in the target compound may enhance solubility compared to the 4-methylbenzyl analog () due to methoxy's electron-donating nature. Acetamide vs. Propanamide Linkers: The acetamide linker in the target compound is shorter than the propanamide in ’s analog, which could influence binding affinity to biological targets (e.g., enzymes or receptors) .
Biological Activity Trends: Fungicidal Potential: Sulfonohydrazide derivatives like II-13 exhibit strong fungicidal activity (82–93% yields, high melting points >225°C), suggesting that the target compound’s furochromen core and acetamide side chain may similarly contribute to antifungal properties . Receptor Modulation: Pyridazinone derivatives () with methoxybenzyl groups act as FPR2 agonists, implying that the target compound’s 4-methoxybenzyl moiety could facilitate receptor interactions if tested .
Synthetic Feasibility :
- Yields for related acetamide derivatives (e.g., 70–93% in and ) indicate that the target compound’s synthesis is likely achievable via established routes, such as coupling 7-oxo-furochromen acetic acid with 4-methoxybenzylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
